4-methyl-3-nitro-3H-pyridin-2-one
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Overview
Description
4-methyl-3-nitro-3H-pyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-3H-pyridin-2-one typically involves the nitration of 4-methylpyridin-2-one. One common method is the reaction of 4-methylpyridin-2-one with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-methyl-3-amino-3H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-3H-pyridin-2-one.
Scientific Research Applications
4-methyl-3-nitro-3H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine: Similar structure but lacks the methyl group at the 4-position.
4-methyl-2-nitropyridine: Similar structure but the nitro group is at the 2-position instead of the 3-position.
4-methyl-3-amino-3H-pyridin-2-one: The nitro group is replaced by an amino group
Uniqueness
4-methyl-3-nitro-3H-pyridin-2-one is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-methyl-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3,5H,1H3 |
InChI Key |
HGCBBFODKBQELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC(=O)C1[N+](=O)[O-] |
Origin of Product |
United States |
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